

Section 1: Core Chemical and Physical Identity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,3,4-Tetrachlorobenzene**

Cat. No.: **B165215**

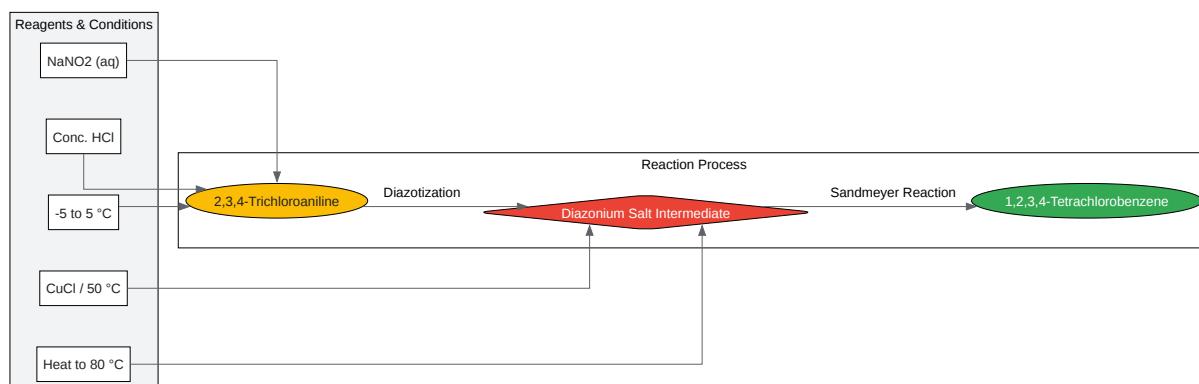
[Get Quote](#)

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon. Its specific isomer structure dictates its physical properties and, consequently, its environmental distribution and biological interactions. At ambient temperatures, it exists as a solid, which is a critical consideration for storage and handling, as dust inhalation is a primary exposure route.^{[1][2]} Its low water solubility and moderate volatility mean that once it enters the environment, it partitions predictably into soil and sediment.^{[1][3]}

A foundational understanding of these physicochemical properties is essential for predicting its behavior in both experimental and environmental systems. For instance, its high octanol/water partition coefficient (log K_{ow}) immediately signals a strong potential for bioaccumulation in lipid-rich tissues of organisms.^{[3][4]}

Table 1: Physicochemical Properties of **1,2,3,4-Tetrachlorobenzene**

Property	Value	Source(s)
CAS Number	634-66-2	[1]
Molecular Formula	C ₆ H ₂ Cl ₄	[1] [5]
Molecular Weight	215.89 g/mol	[5] [6]
Appearance	White to off-white crystals or colorless needles	[2] [4]
Melting Point	42 - 47.5 °C (108 - 117.5 °F)	[3] [7] [8]
Boiling Point	254 °C (489 °F) at 760 mmHg	[6] [8]
Water Solubility	5.92 - 7.8 mg/L at 25 °C	[3] [4]
Vapor Pressure	5.2 Pa at 25 °C	[3]
log K _{ow} (Octanol/Water Partition Coeff.)	4.5 - 4.64	[3] [4]


| Density | ~1.7 g/cm³ |[\[2\]](#)[\[4\]](#) |

Section 2: Synthesis, Industrial Significance, and Applications

While not currently produced in significant quantities in regions like Canada, **1,2,3,4-tetrachlorobenzene** has historical importance primarily as a chemical intermediate.[\[1\]](#)[\[3\]](#) Its main industrial application was in the synthesis of pesticides, including fungicides, herbicides, and defoliants.[\[1\]](#)[\[9\]](#) It was also formerly used in dielectric fluids, often to supplement polychlorinated biphenyl (PCB) formulations in transformers, an application now largely phased out due to environmental persistence and toxicity concerns.[\[1\]](#)[\[9\]](#)

Understanding its synthesis is key for researchers who may need to produce it for use as a reference standard or in mechanistic studies. The Sandmeyer reaction, starting from 2,3,4-trichloroaniline, is a documented laboratory-scale synthesis method.[\[5\]](#)

Diagram 1: Laboratory Synthesis Pathway via Sandmeyer Reaction

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,2,3,4-Tetrachlorobenzene** from 2,3,4-Trichloroaniline.

Protocol 1: Laboratory Synthesis of 1,2,3,4-Tetrachlorobenzene

This protocol is based on a documented Sandmeyer reaction.^[5] The causality behind each step is critical: the initial low-temperature diazotization is necessary to form the unstable

diazonium salt, which is then carefully decomposed in the presence of a copper(I) catalyst to yield the final chlorinated product.

- **Vessel Preparation:** Prepare two reaction vessels. Vessel A (500 mL) for diazotization and Vessel B (1000 mL) for the Sandmeyer reaction.
- **Diazotization (Vessel A):**
 - Add 10 g (0.051 mol) of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid to Vessel A.
 - Cool the mixture to a temperature range of -5 to 5°C using an ice-salt bath. Precise temperature control is crucial to prevent premature decomposition of the diazonium salt.
 - Slowly add a pre-chilled aqueous solution containing 4 g of sodium nitrite. The slow addition maintains the low temperature and controls the exothermic reaction.
 - After the addition is complete, stir the mixture for 1 hour at -5 to 5°C to ensure the reaction goes to completion.
- **Catalyst Preparation (Vessel B):**
 - Add 50 g of concentrated hydrochloric acid and 6 g of cuprous chloride to Vessel B.
 - Warm the mixture to 50°C to dissolve the catalyst.
- **Sandmeyer Reaction (Vessel B):**
 - Slowly add the diazonium salt solution from Vessel A to the heated catalyst solution in Vessel B.
 - After the addition is complete, heat the mixture to 80°C for 1 hour to drive the reaction to completion and expel nitrogen gas.
- **Extraction and Purification:**
 - Cool the reaction mixture to approximately 30°C.

- Perform a liquid-liquid extraction using dichloroethane.
- Evaporate the organic solvent to yield the crude **1,2,3,4-tetrachlorobenzene** product.
- Further purification can be achieved via recrystallization or sublimation.

Section 3: Comprehensive Hazard Profile and Toxicological Insights

1,2,3,4-Tetrachlorobenzene is classified as a hazardous substance, and a thorough understanding of its toxicological profile is non-negotiable for any researcher handling it. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[7][10][11]

Table 2: GHS Hazard Classification for **1,2,3,4-Tetrachlorobenzene**

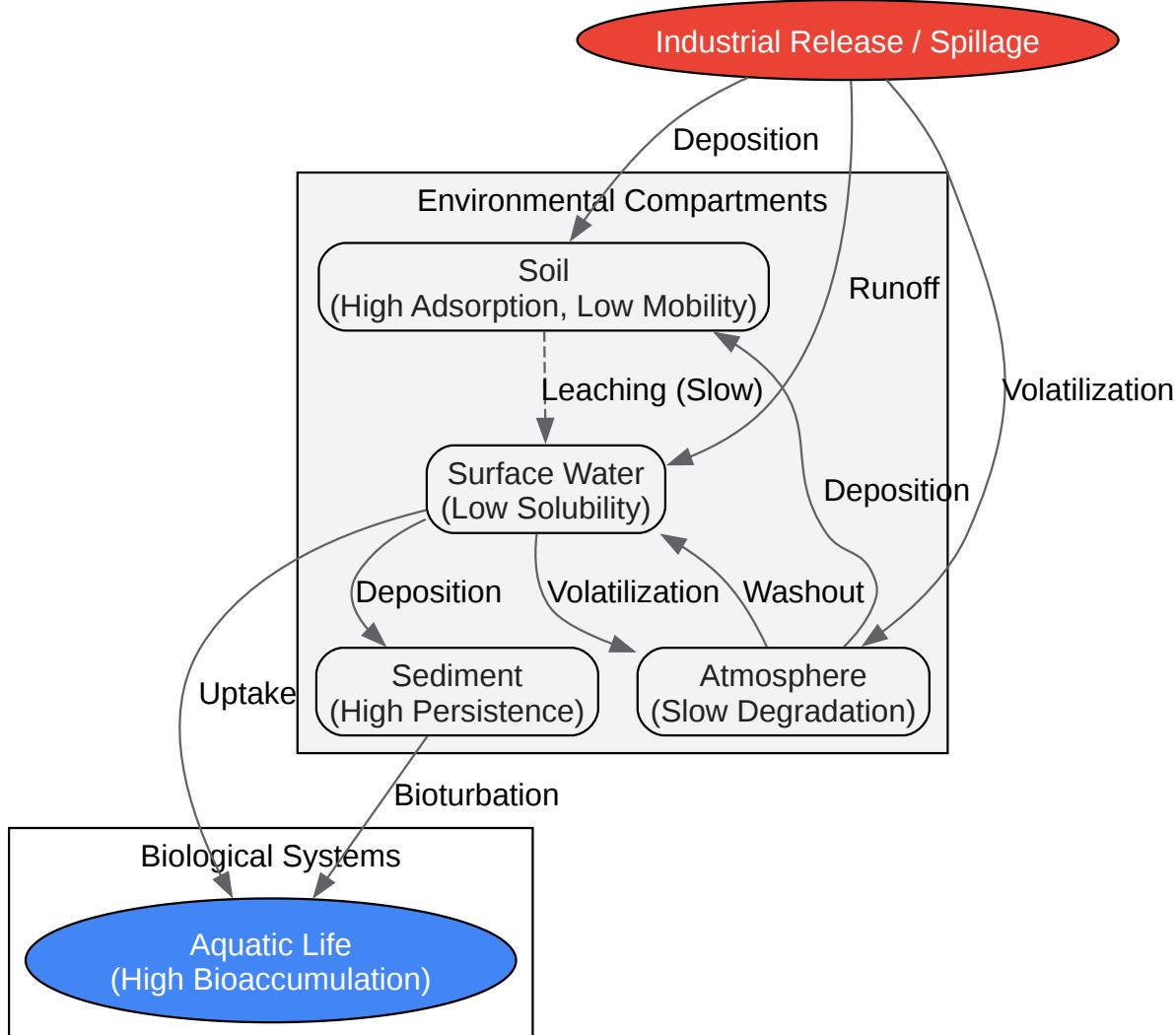
Hazard Class	Category	Hazard Statement	Signal Word	Pictogram	Source(s)
Acute Toxicity (Oral)	4	H302: Harmful if swallowed	Warning	GHS07 (Exclamation Mark)	[7] [10] [11]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	Warning	GHS07 (Exclamation Mark)	[7]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation	Warning	GHS07 (Exclamation Mark)	[7]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	Warning	GHS07 (Exclamation Mark)	[7]
Hazardous to the Aquatic Environment (Acute)	1	H400: Very toxic to aquatic life	Warning	GHS09 (Environment)	[7]

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 (Environment) |[\[7\]](#)[\[10\]](#)[\[11\]](#) |

Toxicological Endpoints

- Acute Effects: The primary acute risks are associated with ingestion and direct contact. Ingestion is harmful, and contact can cause irritation to the skin, eyes, and respiratory system.[\[7\]](#)[\[12\]](#)
- Chronic Effects: While data on carcinogenicity is limited, studies on related chlorobenzenes suggest that the liver, kidneys, and thyroid are potential target organs for toxicity following

repeated exposure.[13] Individuals with pre-existing conditions affecting these organs may be at increased risk.[13]

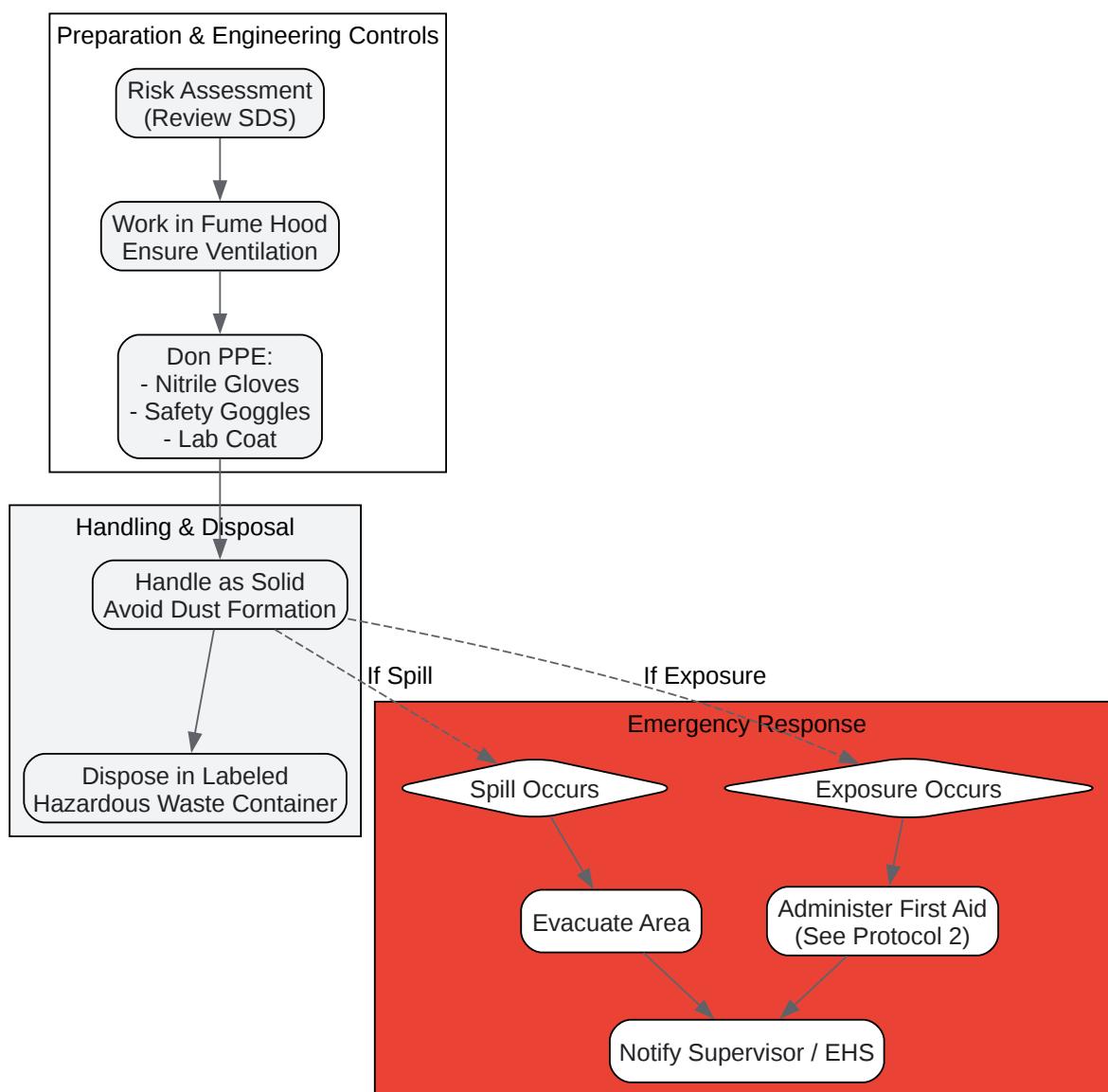

- Reproductive/Developmental Toxicity: Studies in rats have shown reproductive effects such as reduced litter size, but generally at doses that also caused significant maternal toxicity. [13] This suggests that protective measures aimed at preventing maternal organ toxicity should also be protective against developmental effects.[13]

Section 4: Environmental Fate and Ecotoxicity

The chemical's properties dictate its environmental behavior. It is persistent, with slow biodegradation rates, particularly under anaerobic conditions found in deep soil and sediment. [1][3][10]

- Persistence and Mobility: With a low mobility in soil, it tends to adsorb strongly to organic matter.[1][10] This means it does not readily leach into groundwater but can remain in topsoil for extended periods, with estimated half-lives ranging from weeks to over a year.[3]
- Bioaccumulation: The high log Kow value indicates a strong tendency to bioaccumulate in aquatic organisms.[4][10] Bioconcentration factor (BCF) values reported for fish are high, confirming that it can build up in the food chain.[10][13]
- Degradation: While biodegradation is slow, some microbial degradation can occur.[12] In the atmosphere, it is removed by reaction with hydroxyl radicals, but this process is slow, allowing for potential long-range transport.[3][14]

Diagram 2: Environmental Fate and Transport Pathways


[Click to download full resolution via product page](#)

Caption: Key pathways for **1,2,3,4-Tetrachlorobenzene** in the environment.

Section 5: Laboratory Safety and Risk Mitigation

A robust safety protocol is paramount when working with **1,2,3,4-tetrachlorobenzene**. The following workflow and procedures constitute a self-validating system for risk management.

Diagram 3: Laboratory Handling and Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **1,2,3,4-Tetrachlorobenzene**.

Protocol 2: Standard Operating Procedure for Handling and Emergencies

- Engineering Controls:
 - Always handle **1,2,3,4-tetrachlorobenzene** solid and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][15]
 - Ensure the work area is well-ventilated.[7][10]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[10][15]
 - Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[10][11]
 - Body Protection: Wear a lab coat. For larger quantities, consider fire/flame-resistant and impervious clothing.[7][10]
- Safe Handling Practices:
 - Avoid the formation of dust.[10][11]
 - Do not eat, drink, or smoke in the handling area.[7][10]
 - Wash hands thoroughly after handling.[7][11]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[7][10]
- Accidental Release Measures:

- Minor Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[7][11] Avoid generating dust. Do not use compressed air for cleanup.[11]
- Major Spill: Evacuate the area immediately. Alert emergency services and the institutional Environmental Health & Safety (EHS) office.[11] Prevent spillage from entering drains or waterways.[10][11]

- First Aid Protocol:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][10]
 - Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. [7][10][11]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
 - Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Section 6: Analytical Methodologies

1,2,3,4-Tetrachlorobenzene is often used as a model compound or reference standard for the analysis of chlorobenzenes in environmental samples like soil.[6][12][16] The following is a representative protocol for the extraction and analysis of this compound from a soil matrix.

Protocol 3: Extraction and GC-MS Analysis from Soil Samples

This protocol provides a framework for quantitatively determining the concentration of **1,2,3,4-tetrachlorobenzene** in soil, a common requirement in environmental assessment. The choice

of an ultrasonic-assisted extraction is to efficiently disrupt the soil matrix and desorb the strongly-bound analyte into the solvent.

- Sample Preparation:

- Air-dry the soil sample and sieve it to remove large debris.
- Weigh approximately 5 g of the homogenized soil into a glass centrifuge tube.
- Spike the sample with an appropriate internal standard (e.g., a deuterated chlorobenzene) for quantitation.

- Ultrasonic-Assisted Extraction:

- Add 10 mL of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v) to the centrifuge tube.
- Place the tube in an ultrasonic bath and extract for 30 minutes. The ultrasonic waves create cavitation bubbles that enhance the extraction process.
- Centrifuge the sample to separate the soil from the solvent extract.
- Carefully decant the supernatant (the solvent extract) into a clean vial.
- Repeat the extraction process two more times with fresh solvent, combining all supernatants.

- Extract Cleanup and Concentration:

- Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. This step is crucial for achieving the low detection limits required for environmental analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: Use a GC system equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a DB-5ms) and a mass spectrometer detector.
- Injection: Inject 1 μ L of the final extract into the GC.
- GC Program: Develop a temperature program that effectively separates **1,2,3,4-tetrachlorobenzene** from other potential contaminants. (e.g., initial temp 60°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min).
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of **1,2,3,4-tetrachlorobenzene** to enhance sensitivity and selectivity.
- Quantitation: Create a calibration curve using certified reference standards of **1,2,3,4-tetrachlorobenzene** and calculate the concentration in the original soil sample based on the response relative to the internal standard.

Conclusion

1,2,3,4-Tetrachlorobenzene (CAS 634-66-2) is a compound with significant environmental and toxicological properties that demand careful and informed handling. For research professionals, a comprehensive understanding of its physicochemical characteristics, potential for bioaccumulation, and specific hazards is essential for designing safe and effective experiments. By implementing the robust engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment while pursuing their scientific objectives.

References

- Environment and Climate Change Canada. (n.d.). Fact sheet: **1,2,3,4-tetrachlorobenzene**.
- Wikipedia. (n.d.). Tetrachlorobenzene.
- Environment and Climate Change Canada. (1993). Priority Substances List Assessment Report: Tetrachlorobenzenes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12463, **1,2,3,4-Tetrachlorobenzene**.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1,2,4,5-Tetrachlorobenzene.

- Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 634-66-2.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,3,4-tetrachloro- (CAS 634-66-2).
- Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Chlorinated Benzenes.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Trichlorobenzenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. aarti-industries.com [aarti-industries.com]
- 3. canada.ca [canada.ca]
- 4. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2,3,4-テトラクロロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. accustandard.com [accustandard.com]
- 9. ccme.ca [ccme.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 1,2,3,4-Tetrachlorobenzene | 634-66-2 [chemicalbook.com]
- 13. egle.state.mi.us [egle.state.mi.us]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. fishersci.com [fishersci.com]
- 16. 1,2,3,4-四氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Section 1: Core Chemical and Physical Identity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165215#cas-number-634-66-2-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com